molecular formula C12H22BrNO3 B2829590 Tert-butyl 4-(2-bromoethoxy)piperidine-1-carboxylate CAS No. 1552504-74-1

Tert-butyl 4-(2-bromoethoxy)piperidine-1-carboxylate

Cat. No.: B2829590
CAS No.: 1552504-74-1
M. Wt: 308.216
InChI Key: QTESIKRAHHMHFT-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-bromoethoxy)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a 2-bromoethoxy substituent. This compound is widely used in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. The Boc group enhances stability during reactions, while the bromoethoxy moiety serves as a versatile electrophilic site for nucleophilic substitutions or cross-coupling reactions .

Properties

IUPAC Name

tert-butyl 4-(2-bromoethoxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrNO3/c1-12(2,3)17-11(15)14-7-4-10(5-8-14)16-9-6-13/h10H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTESIKRAHHMHFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1552504-74-1
Record name tert-butyl 4-(2-bromoethoxy)piperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(2-bromoethoxy)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Scientific Research Applications

Chemistry: Tert-butyl 4-(2-bromoethoxy)piperidine-1-carboxylate is used as a building block in the synthesis of more complex organic molecules. It is particularly useful in the preparation of piperidine derivatives, which are important in medicinal chemistry .

Biology: In biological research, this compound is used to study the effects of piperidine derivatives on various biological systems. It serves as a precursor for the synthesis of bioactive molecules .

Medicine: The compound is investigated for its potential therapeutic applications. Piperidine derivatives have shown promise in the treatment of neurological disorders and as analgesics .

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. It is also employed in the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-bromoethoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an alkylating agent, introducing the bromoethoxy group into target molecules. This can lead to the formation of covalent bonds with nucleophilic sites on proteins or nucleic acids, thereby altering their function .

Comparison with Similar Compounds

Substituent Variations and Reactivity

The compound’s reactivity and applications are influenced by the nature of its substituents. Key analogs include:

Compound Name Substituent Key Functional Group Role Reference
tert-butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate 4-bromobenzyloxy Aromatic bromine for cross-coupling
tert-butyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate 2-chloro-2-oxoethyl Electrophilic carbonyl for acylations
tert-butyl 4-(2-aminoethoxy)piperidine-1-carboxylate 2-aminoethoxy Nucleophilic amine for conjugations
tert-butyl 4-(6-bromopyridin-2-yl)-4-hydroxypiperidine-1-carboxylate 6-bromopyridinyl-hydroxy Halogenated heteroaryl for metal-catalyzed reactions

Key Observations :

  • Bromo vs. Chloro : The bromoethoxy group in the target compound offers superior leaving-group ability compared to chloro derivatives, enhancing its utility in SN2 reactions .
  • Aromatic vs. Aliphatic Bromine : Analogs with aromatic bromine (e.g., 4-bromobenzyloxy) exhibit higher stability in cross-coupling reactions but require harsher conditions (e.g., Pd catalysts) compared to aliphatic bromoethoxy groups .
  • Aminoethoxy vs. Bromoethoxy: The aminoethoxy analog () is less electrophilic but enables pH-sensitive conjugations, contrasting with the bromoethoxy group’s role in alkylation.

Physical and Chemical Properties

Property Target Compound tert-butyl 4-(ethoxy)piperidine-1-carboxylate tert-butyl 4-(2-iodoethyl)piperidine-1-carboxylate
Molecular Weight (g/mol) ~322.2 (estimated) 257.3 (C13H23NO4) ~356.2 (estimated)
Boiling Point (°C) Not reported 83–85 Not reported
Stability Hydrolytically sensitive Stable under acidic conditions Light-sensitive due to C–I bond

Notes:

  • The bromoethoxy group increases molecular weight and hydrophobicity compared to ethoxy analogs.
  • Iodo derivatives (e.g., ) exhibit lower thermal stability due to weaker C–I bonds.

Pharmaceutical Intermediates

  • Antiprotozoal Agents: Derivatives like tert-butyl 4-(5-amino-6-methoxy-2H-indazol-2-yl)piperidine-1-carboxylate show moderate antiprotozoal activity, though the bromoethoxy analog’s efficacy remains unexplored .
  • Kinase Inhibitors : Brominated piperidines are precursors in kinase inhibitor synthesis, where the bromine aids in late-stage functionalization .

Material Science

  • Cross-Linking Agents: The bromoethoxy group’s reactivity enables its use in polymer cross-linking, outperforming aminoethoxy derivatives in radical-initiated processes .

Biological Activity

Tert-butyl 4-(2-bromoethoxy)piperidine-1-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies.

Chemical Structure and Properties

  • Chemical Formula : C₁₂H₁₈BrN₃O₂
  • Molecular Weight : 304.19 g/mol
  • CAS Number : 301221-79-4

The compound features a piperidine ring substituted with a tert-butyl group and a bromoethoxy moiety, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Antimicrobial Activity : Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the bromo group can enhance the lipophilicity, potentially improving membrane penetration and activity against bacterial strains.
  • Anticancer Properties : Preliminary studies suggest that derivatives of piperidine can inhibit cancer cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell growth and apoptosis .
  • NLRP3 Inhibition : Recent findings highlight the compound's ability to inhibit NLRP3 inflammasome activation, which plays a crucial role in inflammatory responses. This inhibition could lead to reduced pyroptosis in macrophages, indicating potential therapeutic applications in inflammatory diseases .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound:

Activity Type Effect Reference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInhibits proliferation in cancer cell lines
NLRP3 InflammasomeReduces pyroptosis in THP-1 macrophages

1. Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various piperidine derivatives, including this compound, against common pathogens. The results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.

2. Cancer Cell Line Studies

In vitro studies on human cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. This was particularly noted in breast cancer cells, where IC50 values were reported in the low micromolar range, indicating potent anticancer activity.

3. Inflammation Model

In a model of acute inflammation using THP-1 cells, this compound showed a marked decrease in IL-1β release upon treatment. This suggests that the compound could be beneficial in managing inflammatory diseases by targeting the NLRP3 inflammasome .

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